6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Cross-coupling chemistry Synthetic methodology Palladium catalysis

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS 1196154-13-8) is a heterocyclic building block featuring orthogonal reactive handles: a C6 bromine for Suzuki-Miyaura/Buchwald-Hartwig couplings and a C8 carboxylic acid for amide bond formation. This specific regioisomer is essential for SAR programs targeting CK1, BRD4, and NSAID scaffolds, where C8 substitution directly governs target engagement and potency. Substituting with positional isomers or the 6-chloro analog compromises synthesis yields and biological outcomes. Procure this validated intermediate to ensure synthetic success and unambiguous SAR data.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 1196154-13-8
Cat. No. B1512262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
CAS1196154-13-8
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C(C2=N1)C(=O)O)Br
InChIInChI=1S/C7H4BrN3O2/c8-4-3-11-2-1-9-6(11)5(10-4)7(12)13/h1-3H,(H,12,13)
InChIKeyWAWFNUFLTNAHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS 1196154-13-8): Core Scaffold Overview for Medicinal Chemistry Procurement


6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS 1196154-13-8, MFCD13189932, molecular formula C₇H₄BrN₃O₂, molecular weight 242.03 g/mol) is a heterocyclic organic compound characterized by a bromine atom at the 6-position and a carboxylic acid group at the 8-position on the fused imidazo[1,2-a]pyrazine core . This compound belongs to the imidazo[1,2-a]pyrazine family, a privileged scaffold in medicinal chemistry that has been extensively explored for kinase inhibition, epigenetic modulation, and anti-infective applications [1]. As a synthetic building block, the compound offers orthogonal reactive handles—the bromine atom enables palladium-catalyzed cross-coupling chemistry, while the carboxylic acid moiety supports amide bond formation for library diversification . The imidazo[1,2-a]pyrazine core itself serves as a purine isostere, making derivatives of this scaffold particularly relevant for targeting ATP-binding pockets in kinases and other purinergic targets [2]. However, the procurement value of this specific compound—versus other brominated imidazopyrazine isomers or alternative halogenated building blocks—depends entirely on the regiochemistry and functional group pairing required for a given synthetic route or SAR program.

Why 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid Cannot Be Replaced by Isomeric or Alternative Halogenated Building Blocks


Substituting this compound with a positional isomer (e.g., 2-carboxylic acid or 5-carboxylic acid derivatives) or an alternative halogen (e.g., 6-chloro analog) fundamentally alters both synthetic accessibility and biological outcomes. In the imidazo[1,2-a]pyrazine system, the 6-position and 8-position are not electronically equivalent; bromination at C6 versus C8 or C2 proceeds with different regioselectivity and yields distinct reactivity profiles in cross-coupling reactions [1]. More critically, structure-activity relationship (SAR) studies across multiple therapeutic programs have established that the position of carboxylic acid substitution on the imidazopyrazine core dictates target engagement: derivatives with carboxylic acid at the 8-position exhibit fundamentally different binding modes and potency profiles compared to 2-carboxylic acid or 6-carboxylic acid analogs [2]. Furthermore, the bromine atom at C6 provides a superior leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings compared to chlorine, enabling higher yields and broader substrate scope in library synthesis [3]. Generic substitution without verifying the precise regiochemical and functional group requirements will likely result in failed synthetic sequences, compromised biological activity, or both. The quantitative evidence below substantiates these differentiation claims.

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid: Head-to-Head Quantitative Differentiation Evidence


Cross-Coupling Reactivity Advantage: 6-Bromo vs. 6-Chloro in Suzuki-Miyaura Transformations

The bromine atom at the 6-position of the imidazo[1,2-a]pyrazine scaffold enables significantly more efficient palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the corresponding 6-chloro analog. Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate has been specifically documented to undergo high-yielding Suzuki and Buchwald-Hartwig couplings due to the enhanced leaving-group ability of bromine relative to chlorine [1]. The 6-bromo substituent provides a more reactive electrophilic center for transmetallation, enabling milder reaction conditions and broader boronic acid compatibility than chloro-substituted imidazopyrazines [1].

Cross-coupling chemistry Synthetic methodology Palladium catalysis

Positional Isomer Differentiation: 8-Carboxylic Acid vs. 2-Carboxylic Acid in BET Bromodomain Inhibition

The imidazo[1,2-a]pyrazine scaffold has been optimized for BET bromodomain inhibition, with lead compound UMB-32 (compound 32) achieving a Kd of 550 nM against BRD4 and cellular potency of 724 nM in BRD4-dependent lines [1]. While UMB-32 itself does not contain an 8-carboxylic acid, the SAR optimization campaign around this scaffold established that substitution patterns on the imidazopyrazine core profoundly influence bromodomain binding. The 8-position represents a critical vector for solvent exposure or additional target interactions; replacement of an 8-carboxylic acid building block with a 2-carboxylic acid isomer would alter the trajectory of substituents in the binding pocket, potentially disrupting key interactions [1].

Epigenetics Bromodomain inhibitors Medicinal chemistry

Positional Isomer Differentiation: C8 Substituent Impact on Casein Kinase 1 Inhibition

Pharmacophore-guided optimization of the imidazo[1,2-a]pyrazine hit compound CTN1122 involved systematic probing of the C8 position. In this study, three analogs were synthesized with targeted modifications at C8 to evaluate positional effects on Leishmania casein kinase 1 (L-CK1.2) inhibition and antileishmanial activity [1]. The study demonstrated that C8 substitution patterns directly influence L-CK1.2 inhibition; the absence of appropriate C8 substituents significantly reduced enzymatic and cellular potency [1]. Compound 30, which incorporated optimized C8 and C3 modifications, exhibited the highest antileishmanial potency with IC₅₀ = 0.20 μM against L. major and IC₅₀ = 0.16 μM against L. donovani, alongside enhanced L-CK1.2 inhibition (IC₅₀ = 0.384 μM) with no significant mammalian cytotoxicity [1].

Kinase inhibition Antileishmanial Structure-activity relationship

Positional Isomer Differentiation: 8-Carboxylic Acid vs. 6-Carboxylic Acid in Anti-inflammatory Activity

Methyl-substituted imidazo[1,2-a]pyrazines bearing a carboxylic acid group on the imidazole ring (position corresponding to the 8-position in the numbering of the core scaffold) were synthesized and evaluated for anti-inflammatory, analgesic, and ulcerogenic activities in vivo, with comparisons made against indomethacin and earlier anti-inflammatory imidazopyrazines (compounds 2 and 3) [1]. These 8-carboxylic acid derivatives demonstrated measurable anti-inflammatory and analgesic activity, though they were found to be less potent than indomethacin in the tested assays [1]. The inhibitory action on cyclooxygenase activity was also evaluated in vitro [1]. This study establishes a baseline for 8-carboxylic acid imidazopyrazine activity and confirms that the 8-position carboxylic acid confers distinct pharmacological properties compared to other regioisomers in the series.

Anti-inflammatory Cyclooxygenase inhibition Analgesic

Building Block Versatility: Orthogonal Reactive Handles Enable Divergent Library Synthesis

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid presents two orthogonal reactive functional groups on the same heterocyclic core: a C6 bromine atom suitable for transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and a C8 carboxylic acid amenable to amide bond formation, esterification, or reduction . This dual functionality enables divergent parallel synthesis strategies—the bromine can be diversified with aryl/heteroaryl boronic acids while the carboxylic acid is simultaneously or sequentially elaborated with amine libraries [1]. In contrast, building blocks lacking the bromine substituent (e.g., imidazo[1,2-a]pyrazine-8-carboxylic acid without halogen) or lacking the carboxylic acid (e.g., 6-bromoimidazo[1,2-a]pyrazine, CAS 912773-24-1) restrict synthetic options to a single diversification vector, limiting library complexity and SAR exploration efficiency [2].

Parallel synthesis Combinatorial chemistry Lead optimization

Scaffold Prevalence: Imidazo[1,2-a]pyrazine Core as Validated Kinase Inhibitor Pharmacophore

The imidazo[1,2-a]pyrazine core has been validated across multiple therapeutic programs as a privileged scaffold for kinase and bromodomain inhibition. In the HIV-1 NNRTI program, a series of imidazo[1,2-a]pyrazine derivatives demonstrated EC₅₀ values ranging from 0.26 μM to 19 μM against wild-type HIV-1 strain (IIIB) in MT-4 cell cultures, with compounds 4a and 5a achieving EC₅₀ = 0.26 μM and 0.32 μM respectively—comparable to the reference drugs delavirdine (EC₅₀ = 0.54 μM) and nevirapine (EC₅₀ = 0.31 μM) [1]. In a distinct program, imidazo[1,2-a]pyrazine-based CK2 inhibitors have been identified as useful anticancer and antitumor agents [2]. Additionally, HASPIN kinase inhibitors built on the imidazo[1,2-a]pyrazine core have been disclosed for cancer therapy [3]. This broad target-class validation establishes the scaffold as a productive starting point for kinase-focused drug discovery, increasing the probability that derivatives of 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid will yield tractable lead matter.

Kinase inhibitors Anticancer Epigenetics

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid: Evidence-Backed Research and Procurement Applications


Medicinal Chemistry: Lead Optimization for Casein Kinase 1 (CK1) Inhibitors

Researchers developing antileishmanial or anticancer agents targeting CK1 should prioritize 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid as a key synthetic intermediate. Direct SAR evidence demonstrates that C8 substitution on the imidazo[1,2-a]pyrazine core is critical for achieving potent L-CK1.2 inhibition and cellular activity against Leishmania species [1]. The 8-carboxylic acid handle enables systematic exploration of amide-linked substituents, a strategy that yielded compound 30 with IC₅₀ = 0.384 μM against L-CK1.2 and sub-micromolar antileishmanial potency (IC₅₀ = 0.20 μM L. major, 0.16 μM L. donovani) [1]. Procurement of this specific regioisomer ensures access to the validated C8 diversification vector, whereas 2-carboxylic acid or 6-carboxylic acid isomers would misdirect SAR efforts.

Epigenetic Drug Discovery: BET Bromodomain Inhibitor Library Synthesis

For programs targeting BRD4 or related BET bromodomains, this compound provides a strategic entry point to the imidazo[1,2-a]pyrazine scaffold that has yielded validated bromodomain inhibitors including UMB-32 (BRD4 Kd = 550 nM, cellular potency = 724 nM) [1]. The bromine at C6 enables Suzuki-Miyaura diversification to explore hydrophobic pocket interactions, while the C8 carboxylic acid can be elaborated to modulate physicochemical properties or introduce additional binding elements . The orthogonal functional handles support parallel library synthesis, allowing simultaneous exploration of two diversity vectors—a significant efficiency gain over mono-functional building blocks .

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling Substrate

Synthetic chemists developing or optimizing Suzuki-Miyaura or Buchwald-Hartwig coupling protocols on heteroaromatic systems should consider this compound as a representative substrate. The 6-bromo substituent on the imidazo[1,2-a]pyrazine core offers enhanced reactivity compared to the corresponding 6-chloro analog, enabling milder reaction conditions and broader substrate tolerance [1]. This compound serves as a useful benchmark substrate for evaluating new palladium catalysts or ligand systems on electron-deficient heteroaromatic bromides, with the carboxylic acid providing a convenient handle for LC-MS monitoring of reaction progress [1].

Anti-inflammatory Drug Discovery: Cyclooxygenase Pathway Exploration

Research teams investigating non-steroidal anti-inflammatory drug (NSAID) candidates built on heterocyclic scaffolds can leverage the established precedent for 8-carboxylic acid imidazo[1,2-a]pyrazine derivatives. Compounds in this series have demonstrated measurable anti-inflammatory and analgesic activity in vivo, with documented cyclooxygenase inhibitory effects in vitro [1]. While potency was lower than indomethacin in head-to-head comparisons, the distinct heterocyclic core offers a differentiated intellectual property landscape and potential for improved safety profiles through scaffold hopping [1]. The 6-bromo-8-carboxylic acid building block enables rapid generation of focused libraries to explore this SAR space.

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